molecular formula C56H84O49 B2629365 Carboxymethyl-beta-cyclodextrin CAS No. 218269-34-2

Carboxymethyl-beta-cyclodextrin

Cat. No.: B2629365
CAS No.: 218269-34-2
M. Wt: 1541.239
InChI Key: CUJVBAPGYBSBHJ-YWBSARSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxymethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The carboxymethyl group is introduced to the beta-cyclodextrin molecule, enhancing its solubility and functional properties. This compound is widely used in various fields due to its ability to form inclusion complexes with a variety of guest molecules, making it valuable in applications such as drug delivery, environmental remediation, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethyl-beta-cyclodextrin is typically synthesized through the reaction of beta-cyclodextrin with monochloroacetic acid in an alkaline medium. The reaction involves the nucleophilic substitution of the hydroxyl groups on the beta-cyclodextrin with carboxymethyl groups. The reaction conditions often include a temperature of around 60°C and a reaction time of several hours to ensure complete substitution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and consistent product quality. The final product is typically purified through filtration and drying processes to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl-beta-cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, hydroxymethyl derivatives, and various substituted cyclodextrins. These products have unique properties that make them suitable for specific applications in drug delivery, environmental remediation, and material science .

Mechanism of Action

The mechanism by which carboxymethyl-beta-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic carboxymethyl groups enhance the solubility of the complex in aqueous environments. This dual functionality allows this compound to improve the solubility, stability, and bioavailability of various compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carboxymethyl-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. The presence of carboxymethyl groups provides additional functional sites for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVBAPGYBSBHJ-YWBSARSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O49
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: CM-β-CD interacts with guest molecules primarily through host-guest interactions. It possesses a hydrophobic cavity that can encapsulate a variety of molecules, particularly those with hydrophobic moieties. This inclusion complexation can lead to enhanced solubility, stability, and bioavailability of the guest molecule [, , ]. Additionally, the negatively charged carboxyl groups on the CM-β-CD molecule can interact with positively charged molecules through electrostatic interactions [, ].

ANone: CM-β-CD complexation can lead to:

  • Increased solubility and bioavailability of poorly soluble drugs: [, , ]
  • Enhanced stability of drugs and other molecules: [, , ]
  • Controlled release of drugs: []
  • Reduced toxicity of certain substances: []
  • Improved enantiomeric separation in analytical techniques like capillary electrophoresis: [, , , , , ]
  • Modification of photocatalytic properties of nanoparticles: [, , , ]

ANone: Common spectroscopic techniques used for CM-β-CD characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information on the structure and dynamics of CM-β-CD, as well as its interactions with guest molecules. [, ]
  • Fourier Transform Infrared (FTIR) spectroscopy: FTIR helps identify functional groups present in CM-β-CD and provides insights into the interactions between CM-β-CD and guest molecules. [, ]

A: The performance of CM-β-CD can be influenced by pH. The degree of ionization of the carboxyl groups changes with pH, impacting its solubility and complexation ability. For instance, at lower pH values, the carboxyl groups are protonated, potentially leading to decreased solubility and complexation efficiency for certain guest molecules. [, , ]

ANone: While CM-β-CD is generally considered compatible with a wide range of materials, specific incompatibilities may exist depending on the application. It's crucial to conduct compatibility tests for the intended use.

A: While CM-β-CD itself might not be directly involved in catalytic reactions, its complexation abilities can influence reaction rates and selectivity. By encapsulating reactants within its cavity, CM-β-CD can create a microenvironment that promotes certain reaction pathways or stabilizes reaction intermediates. []

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations are valuable tools for studying CM-β-CD. They can predict binding affinities with various guest molecules, elucidate inclusion complexation mechanisms, and guide the design of novel CM-β-CD derivatives with tailored properties. []

A: Modifications to the CM-β-CD structure, such as varying the degree and position of carboxymethyl substitution, can significantly impact its properties. These changes can alter its solubility, complexation ability, and interaction strength with different guest molecules. For example, increasing the degree of carboxymethyl substitution can enhance its solubility in water and its ability to complex with metal ions. [, ]

ANone: Various formulation strategies can be employed:

  • Lyophilization: This technique can enhance the stability of CM-β-CD complexes. []
  • Nanoparticle formation: Incorporating CM-β-CD complexes into nanoparticles can improve drug solubility and bioavailability. [, ]

ANone: While CM-β-CD is generally considered safe for many applications, it's crucial to consult relevant Safety Data Sheets (SDS) and comply with local regulations regarding handling, storage, and disposal.

ANone: CM-β-CD can significantly alter drug pharmacokinetics by:

  • Increasing drug solubility and dissolution rate, leading to faster absorption: []
  • Enhancing drug stability in biological fluids, potentially increasing circulation time: []
  • Modifying drug distribution by influencing its interaction with biological membranes and proteins: []

ANone: Yes, studies have explored CM-β-CD's potential in enhancing drug delivery and efficacy using various models:

  • Cell-based assays: These studies evaluate the impact of CM-β-CD complexation on drug uptake and efficacy in specific cell lines. []
  • Animal models: Animal studies assess the in vivo behavior of CM-β-CD formulations, including drug distribution, efficacy, and toxicity. [, ]

ANone: The provided research papers primarily focus on the physicochemical properties and applications of CM-β-CD in drug delivery, separation science, and material science. They do not provide detailed information on resistance mechanisms, toxicology, environmental impact, or the use of CM-β-CD as a diagnostic tool. Further research is needed to fully understand these aspects.

ANone: Various analytical techniques are employed, including:

  • Capillary electrophoresis (CE): This technique is widely used for separating and analyzing CM-β-CD complexes, particularly in chiral separations. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating, identifying, and quantifying CM-β-CD and its complexes. [, , ]
  • Fluorescence Spectroscopy: This method is particularly useful for studying the interactions between CM-β-CD and fluorescent guest molecules. [, , , ]

A: CM-β-CD enhances drug solubility by forming inclusion complexes, where the drug molecule is entrapped within the hydrophobic cavity of the cyclodextrin. This process shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution rate. [, , , ]

A: Yes, the solubility of CM-β-CD can vary depending on factors like pH, temperature, and the presence of other solvents or salts. Generally, it exhibits good water solubility, which can be further modified by adjusting the degree of carboxymethyl substitution. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.